3-acetylphenyl 3-methyl-4-nitrobenzoate
Description
3-Acetylphenyl 3-methyl-4-nitrobenzoate is an aromatic ester featuring a 3-methyl-4-nitrobenzoate backbone esterified with a 3-acetylphenol group. The compound combines electron-withdrawing substituents (nitro and acetyl groups) with a methyl group, which may influence its crystallinity, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
(3-acetylphenyl) 3-methyl-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-10-8-13(6-7-15(10)17(20)21)16(19)22-14-5-3-4-12(9-14)11(2)18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYHOEWXJJNWOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=CC=CC(=C2)C(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetylphenyl 3-methyl-4-nitrobenzoate typically involves the esterification of 3-methyl-4-nitrobenzoic acid with 3-acetylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of 3-acetylphenyl 3-methyl-4-nitrobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-acetylphenyl 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Oxidation: 3-acetylphenyl 3-methyl-4-aminobenzoate.
Reduction: 3-hydroxyphenyl 3-methyl-4-nitrobenzoate.
Substitution: 3-acetylphenol and 3-methyl-4-nitrobenzoic acid.
Scientific Research Applications
3-acetylphenyl 3-methyl-4-nitrobenzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-acetylphenyl 3-methyl-4-nitrobenzoate depends on its specific application. For instance, if it is used as an antimicrobial agent, it may exert its effects by disrupting the cell membrane of microorganisms or inhibiting essential enzymes. The molecular targets and pathways involved would vary based on the biological context and the specific activity being investigated.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the 3-methyl-4-nitrobenzoate moiety but differ in ester substituents:
Key Observations:
- Methyl 3-methyl-4-nitrobenzoate exhibits a well-defined melting point (80–82°C), suggesting high crystallinity due to simpler packing motifs . In 4-(hydroxymethyl)phenyl 3-methyl-4-nitrobenzoate, the hydroxymethyl group disrupts the bifurcated C–H/O (NO₂) synthon, altering crystal lattice formation .
Hydrogen Bonding and Crystal Packing
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
